5-Chloro-3H-indole

Organic Synthesis Physical Organic Chemistry Reactivity Parameters

5-Chloro-3H-indole (also referred to as 5-chloroindole) is a halogenated indole derivative characterized by a chlorine atom at the 5-position of the indole ring. This compound, with the molecular formula C8H6ClN and a molecular weight of approximately 151.59 g/mol, serves as a key building block in organic synthesis and medicinal chemistry.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 754948-43-1
Cat. No. B11919333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3H-indole
CAS754948-43-1
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1C=NC2=C1C=C(C=C2)Cl
InChIInChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,4-5H,3H2
InChIKeyUZALROHLTCSLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3H-indole (CAS 754948-43-1) | Procurement Guide for Halogenated Indole Scaffolds


5-Chloro-3H-indole (also referred to as 5-chloroindole) is a halogenated indole derivative characterized by a chlorine atom at the 5-position of the indole ring [1]. This compound, with the molecular formula C8H6ClN and a molecular weight of approximately 151.59 g/mol, serves as a key building block in organic synthesis and medicinal chemistry . Its specific substitution pattern imparts distinct electronic and steric properties that differentiate it from other halogenated indoles, influencing its reactivity and biological profile [2].

Why 5-Chloro-3H-indole Cannot Be Replaced by Unsubstituted Indole or 5-Bromoindole


Generic substitution of 5-chloro-3H-indole with unsubstituted indole or other 5-halogenated analogs (e.g., 5-bromoindole) is not scientifically justified due to significant differences in electronic properties, nucleophilicity, and resulting biological activity. The chlorine atom at the 5-position directly modulates the electron density of the indole ring, altering its reactivity in electrophilic substitution reactions [1]. For instance, the nucleophilicity parameter (N) for 5-chloroindole is 4.42, substantially lower than that of unsubstituted indole (N = 5.55), indicating a marked difference in reaction kinetics [1]. Furthermore, the specific halogen dictates its behavior as a pharmacophore; while 5-chloroindole acts as a positive allosteric modulator (PAM) of the 5-HT3 receptor [2], the 5-bromo analog may exhibit different or even opposing modulatory effects [3]. These quantifiable variations in chemical and biological behavior underscore the necessity of using the precise compound for reproducible research and development.

Quantitative Differentiation of 5-Chloro-3H-indole Against Key Comparators


Reduced Nucleophilicity Compared to Unsubstituted Indole

The nucleophilicity of 5-chloroindole is significantly lower than that of the parent indole scaffold. This is a critical parameter for predicting reaction rates and outcomes in synthetic applications. According to the Mayr reactivity database, the nucleophilicity parameter (N) for 5-chloroindole in acetonitrile is 4.42, compared to 5.55 for unsubstituted indole [1]. This difference indicates that 5-chloroindole is a considerably weaker nucleophile, which will affect its behavior in electrophilic substitution and cross-coupling reactions.

Organic Synthesis Physical Organic Chemistry Reactivity Parameters

Potent and Selective Positive Allosteric Modulation (PAM) of the 5-HT3 Receptor

5-Chloroindole acts as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor, a feature not observed with many other halogenated indoles. In functional assays using HEK293 cells expressing the human 5-HT3A receptor, the presence of 10 μM 5-chloroindole increased the maximal response (Emax) of the agonist 5-HT from 100% to 117 ± 5% [1]. This effect is highly selective; in contrast, 5-chloroindole (up to 100 μM) did not alter the responses of the human nicotinic α7 receptor, a related ligand-gated ion channel [1]. Further, 5-chloroindole does not compete for the orthosteric binding site, unlike its analog 5-(trifluoromethyl)indole (5-TFMI), which displayed a degree of orthosteric binding [2].

Pharmacology Neuroscience Ion Channel Modulation

Broad-Spectrum Antimicrobial and Antibiofilm Activity Against Uropathogenic E. coli

5-Chloroindole exhibits quantifiable antimicrobial and antibiofilm activity. In a study comparing three chloroindole derivatives against Uropathogenic Escherichia coli (UPEC), 5-chloroindole, along with 4-chloroindole and 5-chloro-2-methyl indole, demonstrated a minimum inhibitory concentration (MIC) of 75 μg/mL [1]. Furthermore, at a sub-inhibitory concentration of 20 μg/mL, all three compounds inhibited biofilm formation by an average of 67% [1]. The activity is linked to the chlorine substitution, as a 3D-QSAR analysis indicated that substitutions at the fourth and fifth positions of the indole ring favor antimicrobial activity [1].

Microbiology Antimicrobial Resistance Biofilm Inhibition

Defined Application Scenarios for 5-Chloro-3H-indole Based on Quantitative Evidence


Tool Compound for Investigating 5-HT3 Receptor Allosteric Modulation

This compound is the preferred choice for studies requiring selective, non-orthosteric modulation of the 5-HT3 receptor. Its ability to increase agonist efficacy (e.g., 5-HT Emax to 117%) without directly activating the receptor or competing for the agonist binding site allows for nuanced pharmacological investigations [1]. Its lack of activity at the nicotinic α7 receptor further underscores its selectivity, distinguishing it from broader-spectrum modulators [1].

Synthetic Intermediate Requiring Controlled Electrophilic Substitution

For synthetic routes where the high nucleophilicity of unsubstituted indole (N = 5.55) leads to unwanted side reactions or polymerization, 5-chloroindole (N = 4.42) provides a less reactive, more controllable alternative [1]. This is particularly valuable in complex molecule synthesis where precise control over reaction sequence and regioselectivity is paramount.

Lead Compound for Developing Novel Antimicrobial and Antibiofilm Agents

Given its defined MIC (75 μg/mL) and potent biofilm inhibition (67% at 20 μg/mL) against UPEC, 5-chloroindole serves as a validated starting point for medicinal chemistry campaigns aimed at developing new therapeutics for persistent biofilm-associated infections [1]. The QSAR data confirming the importance of the 5-position substitution provides a clear rationale for further structural optimization [1].

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